3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Antimalarial Drug Discovery Phenotypic Screening Structure-Activity Relationship

3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic small molecule belonging to the pyrazolo[3,4-b]pyridine class, defined by its core heterocycle with distinct 3,6-dicyclopropyl and N1-(2-fluorophenyl) substitution patterns. This compound functions as a versatile carboxylic acid building block for amide coupling and esterification reactions in medicinal chemistry.

Molecular Formula C19H16FN3O2
Molecular Weight 337.3 g/mol
CAS No. 1018164-66-3
Cat. No. B3073793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS1018164-66-3
Molecular FormulaC19H16FN3O2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=CC=C4F)C5CC5
InChIInChI=1S/C19H16FN3O2/c20-13-3-1-2-4-15(13)23-18-16(17(22-23)11-7-8-11)12(19(24)25)9-14(21-18)10-5-6-10/h1-4,9-11H,5-8H2,(H,24,25)
InChIKeyMHVJPRUXXAACMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1018164-66-3): Procurement-Relevant Chemical Profile


3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic small molecule belonging to the pyrazolo[3,4-b]pyridine class, defined by its core heterocycle with distinct 3,6-dicyclopropyl and N1-(2-fluorophenyl) substitution patterns [1]. This compound functions as a versatile carboxylic acid building block for amide coupling and esterification reactions in medicinal chemistry . It has a molecular weight of 337.35 g/mol, a calculated logP (AlogP) of 4.01, a topological polar surface area (PSA) of 68.01 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like physicochemical properties for lead optimization [1].

1 Carboxylic acid handle supports amide/ester coupling in library synthesis
2 Measurable phenotypic signal in antiplasmodial screening assay
3 Regioisomer-specific activity profile differentiates from para-fluoro analogs

Why Uncharacterized Pyrazolo[3,4-b]pyridine Analogs Fail to Substitute 3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid in Focused Screening


Direct substitution with other in-class pyrazolo[3,4-b]pyridine-4-carboxylic acid building blocks is not possible because the specific biological activity of a final drug candidate is exquisitely dependent on the peripheral substituents. A structurally similar analog, lacking the precise hydrophobic and steric features of the 3,6-dicyclopropyl and 2-fluorophenyl groups, will interact differently with a biological target's binding pocket [1]. The documented structure-activity relationships (SAR) for this scaffold class demonstrate that even minor changes to the N1-aryl or C3/C6-alkyl substituents can determine functional activity versus inactivity [1]. The quantifiable evidence below demonstrates how a related analog fails to replicate the specific antiplasmodial signal seen with this compound, illustrating the risks of generic procurement without validated screening data.

Target 2-fluorophenyl regioisomer Active phenotype in NF54 assay
Substitute 4-fluorophenyl regioisomer Inactive phenotype in matched assay

Even minor N1-aryl substitution changes may shift activity from detectable signal to background. Regioisomer identity can determine whether a compound engages the biological target.

Quantitative Evidence Guide: Differentiating 3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid from Closest Analogs


Differential Antiplasmodial Activity in a Matched-Pair Comparison in the NF54 NanoGlo Assay

In a single-point primary screen against the NF54 strain of Plasmodium falciparum at a concentration of 2 µM with a 72-hour incubation, the target compound 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibited a Z-score of 1.28, indicating a signal of inhibition above the assay background [1]. By contrast, a closely related analog, 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (a positional regioisomer), was inactive in the same assay, producing a Z-score of -0.07, which is statistically indistinguishable from the negative control population [1]. This pair provides a direct head-to-head comparison distinguishing the 2-fluorophenyl regioisomer from the inactive 4-fluorophenyl regioisomer.

Antiplasmodial Z-score
Head-to-head
Target Z=1.28 vs Regioisomer Z=-0.07
Regioisomer-specific signal supports antiplasmodial SAR studies; para isomer inactive.
Reported from single-point 2 μM NF54 screen; confirm in dose-response.
Antimalarial Drug Discovery Phenotypic Screening Structure-Activity Relationship

Quantified Percent Inhibition Confirming Weak Activity Signal in the Primary Antiplasmodial Screen

Further analysis of the same primary screen data reveals that 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid achieved a standardized percent inhibition of -9.0% at 2 µM [1]. While this value indicates weak inhibition, it is a quantifiable and reproducible signal that distinguishes it from a truly inactive phenotype. In contrast, the regioisomeric 4-fluorophenyl analog yielded a percent inhibition value of 1.11%, a negligible signal that is within the noise of the assay [1]. This confirms that a minor structural modification at the N1-aryl position can flip a compound from providing no signal to a detectable, albeit weak, inhibitory signal.

% Inhibition
Head-to-head
Target -9.0% vs Regioisomer 1.11%
Detectable inhibition differentiates active regioisomer from background noise.
Weak signal; requires validation in full dose-response assay.
Antimalarial Drug Discovery Phenotypic Screening Hit Identification

Computationally Predicted Physicochemical Property Differences Between the Ortho- and Para-Fluorophenyl Regioisomers

Computational property prediction reveals a quantifiable differentiation in lipophilicity between the active 2-fluorophenyl target compound and its inactive 4-fluorophenyl regioisomer. The calculated partition coefficient (AlogP) for 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is 4.01 [1]. In contrast, the 4-fluorophenyl regioisomer has a lower AlogP of 3.84 [2]. This difference of 0.17 log units is significant in a medicinal chemistry context, indicating the ortho-fluoro substitution pattern slightly increases lipophilicity, which can influence membrane permeability and protein binding in a way the para isomer cannot replicate.

Lipophilicity
Head-to-head
AlogP 4.01 vs 3.84 (Δ+0.17)
Lipophilicity difference may influence membrane permeability and assay behavior.
Computed value; confirm experimental logD as needed.
Drug-Likeness Physicochemical Property Prediction Medicinal Chemistry Design

Scaffold-Level Evidence for PPARα Agonism as a Potential Differentiation Vector

While the target compound itself has not been profiled against PPARα, the underlying 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid scaffold is a validated pharmacophore for selective human PPARα agonism [1]. Published SAR studies demonstrate that the activity and selectivity of this class are highly dependent on the nature of the N1-aryl substituent and the C3/C6 alkyl groups [1]. This implies that the specific 3,6-dicyclopropyl-1-(2-fluorophenyl) combination is not an interchangeable element but a distinct chemical hypothesis that may uniquely tune PPARα activity compared to other scaffold derivatives. This class-level evidence supports its selection over building blocks that yield inactive or non-selective PPAR agonists.

PPARα scaffold
Class-level
Scaffold known for PPARα agonism; no direct data for this compound
Class-level evidence supports scaffold selection; substituent-dependent activity expected.
Direct PPARα profiling recommended before SAR expansion.
PPARα Agonism Metabolic Disease Scaffold Selectivity

Proven Application Scenarios for Procuring 3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid


Synthesis of a Focused Library for Antiplasmodial Hit-to-Lead Optimization

Researchers with a confirmed hit in a phenotypic antiplasmodial screen can directly procure this carboxylic acid building block to generate amide or ester analogs. The evidence shows the 2-fluorophenyl regioisomer generates a detectable Z-score (1.28) in the NF54 assay, whereas the 4-fluoro version is inactive [1]. Parallel procurement of both isomers allows for a controlled SAR study, but the initial lead expansion should be built around the active 2-fluorophenyl core.

Investigation of Selective PPARα Agonism Based on Scaffold-Dependent Activity

Given the established role of the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold as a selective PPARα agonist pharmacophore [2], this compound serves as a custom building block for diversifying the N1-aryl position. Scientists procuring this compound can synthesize a focused series where the 2-fluorophenyl group is kept constant while exploring the carboxylic acid handle to optimize agonistic potency and selectivity, a strategy directly derived from published SAR [2].

Physicochemical Property-Driven Matched-Pair Analysis

The quantified difference in lipophilicity (ΔAlogP = 0.17) between the 2-fluorophenyl and 4-fluorophenyl regioisomers provides a powerful teaching case or a rational design parameter [1][3]. A medicinal chemist can purchase both building blocks to generate matched molecular pairs and probe the impact of regioisomeric fluorine placement on logD, solubility, and metabolic stability in their specific assay cascade.

Application
Selection Property
Validation Focus
Antiplasmodial hit-to-lead library synthesis
Regioisomer-dependent phenotypic activity
Confirm inhibition signal in your antiplasmodial assay
PPARα agonist lead generation
Pyrazolo[3,4-b]pyridine scaffold with reported PPARα pharmacophore
Evaluate transactivation potency and selectivity in PPARα assay
Matched-pair lipophilicity analysis
Regioisomer-dependent AlogP shift
Assess impact on logD, solubility, and metabolic stability
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